
Polidocanol
Vue d'ensemble
Description
Polidocanol (lauromacrogol 400) is a non-ionic detergent sclerosing agent widely used for treating vascular pathologies such as venous malformations (VMs), varicose veins, hemorrhoids, and arteriovenous malformations (AVMs). Its mechanism involves endothelial damage, thrombosis, and subsequent fibrosis, leading to vessel occlusion . This compound is favored for its safety profile, with localized adverse effects (e.g., hematoma, pain) being transient and systemic toxicity rare . Preclinical studies highlight its anti-angiogenic properties, inhibiting endothelial cell proliferation and tube formation in vitro and in vivo .
Méthodes De Préparation
Synthesis Pathways for Polidocanol
Base-Catalyzed Polymerization of Lauryl Alcohol and Ethylene Oxide
The primary industrial synthesis of this compound involves the base-catalyzed polymerization of lauryl alcohol (C₁₂H₂₅OH) and ethylene oxide (C₂H₄O). The reaction proceeds via nucleophilic addition, where the hydroxyl group of lauryl alcohol attacks the electrophilic ethylene oxide under alkaline conditions . The generalized reaction is:
{12}\text{H}{25}\text{OH} + n\,\text{C}2\text{H}4\text{O} \xrightarrow{\text{Base}} \text{C}{12}\text{H}{25}(\text{OCH}2\text{CH}2)_n\text{OH}
Key parameters include:
-
Temperature : 135–150°C to maintain reaction kinetics without degrading intermediates .
-
Pressure : 0.15–0.2 MPa to prevent ethylene oxide volatilization .
-
Catalyst : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) at 0.5–1.5 wt% of lauryl alcohol .
In a representative procedure, 200 g of lauryl alcohol and 3 g of NaOH are heated to 135°C under vacuum dehydration. Ethylene oxide (400 g) is gradually introduced, maintaining 140–150°C and 0.18 MPa for 4–6 hours . Post-reaction cooling to 80–90°C yields a crude product containing 2–3% unreacted lauryl alcohol and polyoxyethylene glycol impurities .
Purification Techniques for Crude this compound
Dual Vacuum Distillation with pH Adjustment
The crude product from synthesis contains residual lauryl alcohol, polyoxyethylene glycols, and alkali catalysts. A patented purification method employs two vacuum distillation steps interspersed with pH adjustment :
-
First Vacuum Distillation :
-
Filtration and pH Adjustment :
-
Second Vacuum Distillation :
Table 1: Impurity Levels Before and After Purification
Impurity | Crude Product | After Purification |
---|---|---|
Lauryl Alcohol | 2.8% | <0.2% |
Polyoxyethylene Glycol | 4.5% | <0.5% |
Moisture | 1.2% | <0.1% |
Residual Alkali (pH) | 10.5 | 7.0–8.5 |
Data sourced from CN1039229B .
Alternative Synthesis via Hydrolysis of Dodecyl Polyoxyethylene Ether
A recent patent (CN117384018A) describes an alternative route using hydrolysis of dodecyl polyoxyethylene ether (DPEE) with a polymerization degree (n) >9 :
-
Hydrolysis Under Alkaline Conditions :
-
Post-Reaction Processing :
Advantages :
-
Avoids ethylene oxide handling, enhancing safety.
Comparative Analysis of Preparation Methods
Yield and Purity
Industrial Scalability
Vacuum distillation is scalable but energy-intensive due to prolonged heating (0.5–10 hours) . In contrast, DPEE hydrolysis simplifies purification but depends on precursor availability .
Quality Control and Regulatory Compliance
The European Pharmacopoeia mandates:
Analyse Des Réactions Chimiques
Le Polidocanol subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions varient en fonction du résultat souhaité. Par exemple, les réactions d'oxydation peuvent impliquer l'utilisation d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, tandis que les réactions de réduction peuvent utiliser des agents réducteurs tels que le borohydrure de sodium . Les réactions de substitution impliquent souvent le remplacement du groupe hydroxyle par d'autres groupes fonctionnels, ce qui conduit à la formation de divers dérivés . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le this compound a de nombreuses applications de recherche scientifique dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. En médecine, il est largement utilisé comme agent sclérosant pour le traitement des varices et des malformations vasculaires . Il est également utilisé dans le traitement des malformations vasculaires buccales et a montré son efficacité pour réduire la taille des hémangiomes . Dans le domaine de l'administration des médicaments, le this compound est utilisé dans les patchs transdermiques pour la libération contrôlée des médicaments . En outre, il a des applications dans le développement de nouveaux matériaux et de systèmes d'administration de médicaments .
Mécanisme d'action
Le this compound exerce ses effets en endommageant la paroi cellulaire endothéliale des vaisseaux sanguins. Lorsqu'il est administré, il agit comme un détergent, perturbant la couche cellulaire endothéliale et provoquant l'effondrement du vaisseau sur lui-même . Cela conduit à la formation d'un cordon fibreux, qui est finalement dissous par les macrophages sur une période de plusieurs semaines . Les cibles moléculaires et les voies impliquées dans ce processus comprennent l'agrégation des plaquettes au site des dommages endothéliaux, ce qui entraîne la formation d'un réseau dense de plaquettes, de débris cellulaires et de fibrine qui obstrue le vaisseau .
Applications De Recherche Scientifique
Approved Uses of Polidocanol
This compound is primarily approved for the treatment of:
- Varicose Veins : It is widely used for sclerotherapy to treat incompetent great saphenous veins and visible varicosities.
- Spider Veins : Effective in managing smaller veins that are visible under the skin.
These applications leverage this compound's ability to induce endothelial damage, leading to thrombosis and eventual fibrosis of the treated vessels, thereby alleviating symptoms associated with venous insufficiency .
Off-Label Uses of this compound
Numerous off-label applications have been documented, showcasing this compound's versatility in treating various conditions:
Condition | Application Type | Evidence Level |
---|---|---|
Esophageal Varices | Sclerotherapy | Moderate |
Gastric Varices | Sclerotherapy | Moderate |
Tendinopathy | Injection therapy | Limited |
Vascular Malformations | Sclerotherapy | Moderate |
Hydrocele | Sclerotherapy | Limited |
Aneurysmal Bone Cysts | Injection therapy | Limited |
Hemorrhoids | Foam sclerotherapy | Moderate |
Digital Myxoid Cysts | Injection therapy | Limited |
Case Studies and Evidence
- Esophageal Varices : A study indicated that this compound effectively reduced variceal bleeding, with a success rate comparable to traditional surgical methods .
- Tendinopathy : Clinical trials have shown that this compound injections can reduce pain and improve function in patients with chronic tendinopathy .
- Hemorrhoids : Research demonstrated that foam sclerotherapy using this compound significantly alleviated symptoms in patients with hemorrhoidal disease .
Safety and Efficacy
This compound has been recognized for its safety profile when used appropriately. Common side effects include:
- Pain at the injection site
- Erythema
- Swelling
- Ulceration
Despite these side effects, serious complications are rare, making it a preferred choice among clinicians for sclerotherapy .
Mécanisme D'action
Polidocanol exerts its effects by damaging the endothelial cell lining of blood vessels. When administered, it acts as a detergent, disrupting the endothelial cell layer and causing the vessel to collapse on itself . This leads to the formation of a fibrotic cord, which is eventually dissolved by macrophages over the course of several weeks . The molecular targets and pathways involved in this process include the aggregation of platelets at the site of endothelial damage, resulting in the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel .
Comparaison Avec Des Composés Similaires
Comparison with Sodium Tetradecyl Sulfate (STD)
Sodium tetradecyl sulfate (STD), an anionic surfactant, is another common sclerosing agent. Comparative studies reveal key differences:
Key Findings :
- Both agents achieve comparable variceal eradication rates (~88%) .
- This compound demonstrates significantly lower rates of complications, including pain, ulceration, and strictures, making it safer for esophageal variceal sclerotherapy .
- Histologically, 0.5% this compound is equivalent in sclerosing strength to 0.2% STD, but higher STD concentrations cause more vessel wall damage .
Comparison with Ethanol
Ethanol, a potent sclerosing agent, is used for renal cysts and AVMs but carries higher risks:
Key Findings :
- Ethanol achieves higher cyst resolution rates (95% vs. 80%) but poses risks of neurolysis, skin necrosis, and systemic toxicity .
- This compound is safer for AVMs near nerves or critical structures, as it spares deep vascular layers .
Comparison with Lauromacrogol
Lauromacrogol, a compound structurally similar to this compound, is predominantly used in China. Limited comparative data suggest:
- Lauromacrogol and this compound share comparable efficacy in VM treatment, but most studies on lauromacrogol are regionally restricted to China .
- This compound has broader global validation, with meta-analyses confirming its safety and efficacy across diverse populations .
Foam vs. Liquid Formulations
Foam sclerotherapy enhances this compound’s efficacy by increasing endothelial contact and local concentration:
Key Findings :
- Foam formulations achieve higher occlusion rates (94% vs. 75%) and reduce treatment sessions .
- Foam’s mechanical pressure enhances epithelial damage in narrow vessels (e.g., fallopian tubes, small veins) .
- Despite transient visual disturbances reported with foam, safety profiles remain comparable to liquid .
Other Comparisons
- Hypertonic Saline: Less commonly used due to pain and ulceration risks; this compound is better tolerated .
- n-Butyl Cyanoacrylate (NBCA): Combined with this compound, NBCA improves AVM embolization outcomes by reducing recanalization rates .
Activité Biologique
Polidocanol, a synthetic long-chain fatty alcohol, is widely recognized for its biological activity as a sclerosing agent in the treatment of various vascular conditions. Its mechanism of action primarily involves the lysis of endothelial cells, making it effective in treating venous malformations and varicose veins. This article delves into the biological activity of this compound, emphasizing its mechanisms, efficacy, safety, and clinical applications, supported by data tables and case studies.
This compound acts as a surfactant with endothelial cell lytic properties. The primary mechanism involves:
- Cell Injury : this compound induces concentration-dependent cell injury by activating cellular calcium signaling and nitric oxide pathways, leading to endothelial cell death .
- Sclerosant Effects : The sclerosant effects are characterized by the lysis of endothelial cells and potential involvement of erythrocytes and platelets at higher concentrations .
- Metabolism : this compound is metabolized through the degradation of ether linkages and oxidation of alkyl chains, resulting in the formation of non-toxic byproducts like carbon dioxide and water .
Efficacy in Clinical Applications
This compound has been extensively studied for its efficacy in treating venous malformations (VMs) and varicose veins. A systematic review highlighted its effectiveness:
- Venous Malformations : A meta-analysis involving 287 patients reported an efficacy rate of 86%, with significant lesion reduction observed in most cases .
- Varicose Veins : In a prospective study comparing this compound foam sclerotherapy to conventional surgery, both methods improved quality of life; however, this compound showed superior outcomes in terms of recovery time and patient satisfaction .
Efficacy Summary Table
Safety Profile
While this compound is generally considered safe, some adverse events have been reported:
- Common Side Effects : Pain, erythema, swelling, ecchymosis, and ulceration are frequently observed post-treatment but typically resolve within a week .
- Serious Complications : Rarely reported complications include skin damage and transient hemoglobinuria. A retrospective study noted that 92% of patients experienced beneficial outcomes without serious adverse effects .
Adverse Events Summary Table
Case Studies
- Treatment of Venous Malformations : A study involving 50 patients treated with this compound foam demonstrated that 92% experienced significant improvement, with many reporting complete disappearance of malformations after treatment .
- Off-label Uses : this compound has shown efficacy in treating various dermatological conditions such as hemangiomas and digital mucous cysts. However, many applications are supported by limited data from small-scale studies .
Q & A
Basic Research Questions
Q. What are the standard concentrations of polidocanol used in sclerotherapy for varicose veins, and how do they influence treatment efficacy?
- Methodological Answer: Clinical trials often compare concentrations (e.g., 0.25% to 3%) to balance efficacy and safety. For example, a randomized controlled trial (RCT) demonstrated that 1% this compound foam achieved 71-100% occlusion rates in great saphenous veins, with hyperpigmentation incidence rising to 45.8% at higher concentrations . Systematic reviews recommend dose-escalation studies to optimize concentration-dependent outcomes, using ultrasound-guided assessments for occlusion validation .
Q. What methodologies are recommended for assessing this compound’s efficacy in clinical trials?
- Methodological Answer: Meta-analyses (e.g., RevMan 5.3/5.4) are standard for aggregating RCT data, with primary endpoints including vein occlusion rates, recurrence, and complications (e.g., hyperpigmentation). Secondary outcomes may use validated tools like CIVIQ scores for quality-of-life metrics. Ultrasound imaging is critical for confirming anatomical success .
Q. What are the common adverse events associated with this compound sclerotherapy, and how are they systematically evaluated?
- Methodological Answer: Hyperpigmentation (incidence: 2–73%) is dose-dependent and more prevalent in epifascial veins. Systematic reviews (PRISMA-guided) use databases like PubMed and Embase to pool adverse event data, with stratification by concentration, vein type, and follow-up duration (e.g., >6 months persistence in 7.5% of cases) .
Q. How is compression therapy integrated into post-sclerotherapy protocols, and what is its evidence base?
- Methodological Answer: While compression therapy is commonly applied, meta-analyses suggest it has minor influence on hyperpigmentation rates. Studies like RCTs with stratification by compression duration (e.g., 1–3 weeks) are needed to clarify its role .
Advanced Research Questions
Q. How does this compound compare to ethanol in treating cystic conditions, and what study designs optimize such comparisons?
- Methodological Answer: Meta-analyses of RCTs (Stata/RevMan) show this compound has higher efficacy (OR=2.51) and safety (OR=0.24) than ethanol for renal cysts. Blinded trials with matched sclerosing volumes and long-term follow-up (>12 months) are critical to validate these findings .
Q. What molecular mechanisms underlie this compound’s sclerosing effects, and what experimental models are used to investigate them?
- Methodological Answer: Microarray analyses (e.g., GSE17268 dataset) identify conserved gene signatures, such as downregulation of Pon1 (linked to oxidative stress) and upregulation of Cxcl7 (angiogenesis). Primate models (e.g., tubal occlusion studies) and in vitro endothelial damage assays are used to validate mechanisms .
Q. What challenges arise in interpreting contradictory efficacy data for this compound across vascular malformations?
- Methodological Answer: Heterogeneity in lesion types (e.g., venous malformations vs. hemangiomas) and comparator agents (e.g., pingyangmycin) complicate meta-analyses. Subgroup analyses and fixed/random-effects models are recommended to address variability, alongside standardized outcome measures (e.g., radiological improvement scales) .
Q. How can pharmacokinetic challenges in topical this compound application be addressed experimentally?
- Methodological Answer: Pharmacokinetic studies estimate cutaneous absorption rates (e.g., 2% of 8% gel penetrates skin), but RCTs with higher concentrations (e.g., 9% lipophilic formulations) and imaging (e.g., Doppler for neoangiogenesis) are needed. Blinded histopathological assessments post-application can clarify target-tissue bioavailability .
Q. What is the evidence for this compound’s off-label use in thyroid oligometastasis, and what trial designs support this?
- Methodological Answer: Prospective comparative studies (e.g., 27-patient cohort with thyroglobulin monitoring) show this compound 3% reduces tumor volume (5.9±1.3 mL to 0.88±0.21 mL, p=0.00). Multi-center trials with standardized ablation protocols and longer follow-up (>12 months) are needed to confirm durability .
Q. What factors explain this compound’s variable hyperpigmentation rates across vein types, and how can study designs account for this?
- Methodological Answer: Epifascial veins (e.g., telangiectasias) show higher hyperpigmentation (up to 73% at 1%) than truncal veins (7–32.5%). RCTs should stratify by vein diameter, depth, and sclerosing agent form (foam vs. liquid), with multivariable regression to isolate concentration effects .
Q. Tables for Key Data
Table 1. Hyperpigmentation Incidence by this compound Concentration and Vein Type
Vein Type | 0.25% | 0.5% | 1% | 2–3% |
---|---|---|---|---|
Telangiectasias | 2–25% | 12.5–67.9% | 13–73% | N/A |
Truncal Veins | N/A | N/A | 7–45.8% | 7.4–32.5% |
Table 2. Efficacy of this compound vs. Ethanol in Renal Cysts
Outcome | This compound (OR) | 95% CI | p-value |
---|---|---|---|
Efficacy | 2.51 | 1.70–3.69 | <0.001 |
Safety (Fewer AEs) | 0.24 | 0.17–0.35 | <0.001 |
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJQDTZCDSESIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5039721 | |
Record name | Polyoxyethylene (9) lauryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
miscible | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3055-99-0, 9002-92-0 | |
Record name | Nonaethylene glycol monododecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3055-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polidocanol [INN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Polyoxyethylene (9) lauryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
33-36 °C | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.